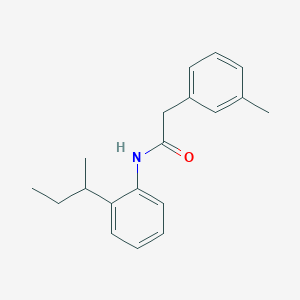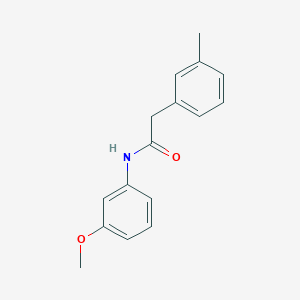
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide, also known as EMBN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in bacterial growth, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain signaling pathways.
実験室実験の利点と制限
One advantage of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial growth and inhibition. In addition, this compound has been found to exhibit low cytotoxicity in normal cells, making it a promising candidate for further investigation as an anticancer agent. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the potential use of this compound in combination with other drugs or therapies should also be investigated.
合成法
The synthesis of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide involves the reaction of 2-aminobenzothiazole with 2-naphthoyl chloride in the presence of triethylamine and dimethylformamide (DMF) as a solvent. The resulting product is then treated with ethyl iodide to yield this compound. This method has been reported to have a yield of around 70%.
科学的研究の応用
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C21H18N2O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-17-11-9-14-6-4-5-7-15(14)19(17)20(24)23-21-22-16-10-8-13(2)12-18(16)26-21/h4-12H,3H2,1-2H3,(H,22,23,24) |
InChIキー |
FBUNUJYOKWGOSI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



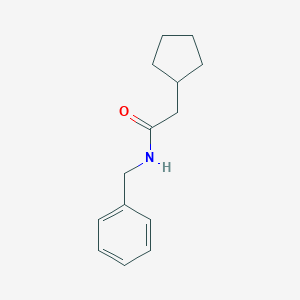
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)




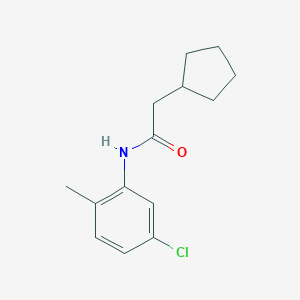
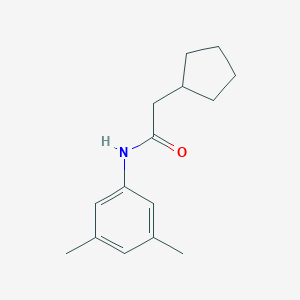
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
